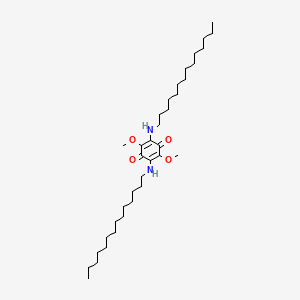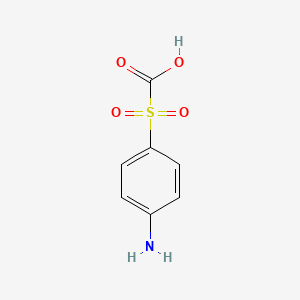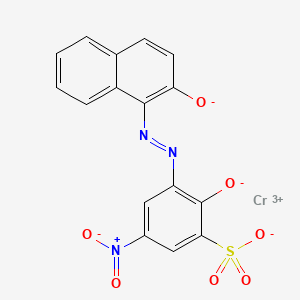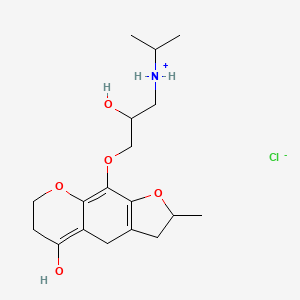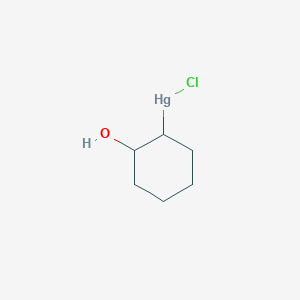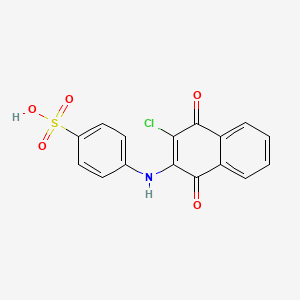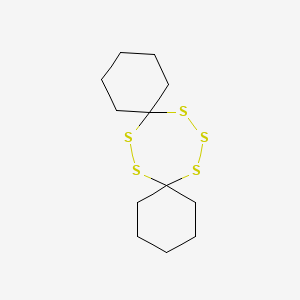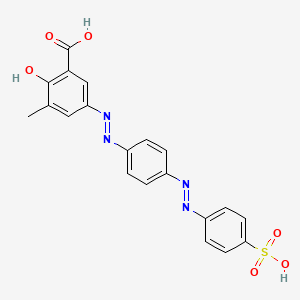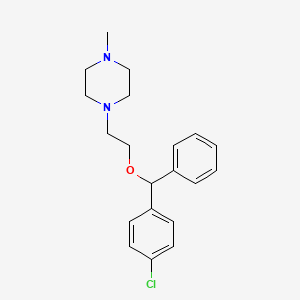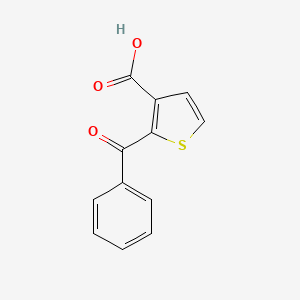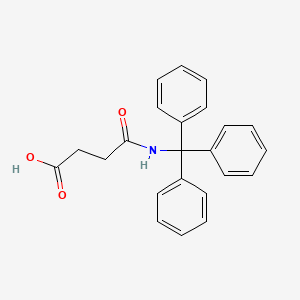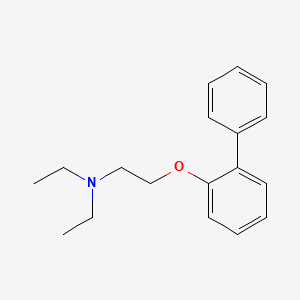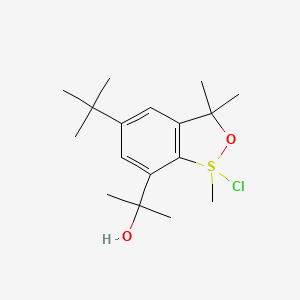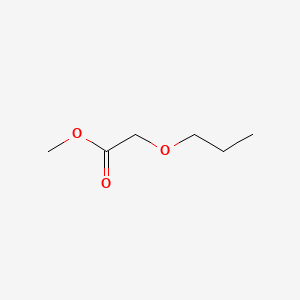
Methyl propoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propoxyacetate can be synthesized through the esterification of propoxyacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous esterification process. This involves the reaction of propoxyacetic acid with methanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl propoxyacetate undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propoxyacetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl propoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of methyl propoxyacetate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating their reactions and interactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Methyl butyrate: An ester with a similar molecular formula but different chemical properties.
Uniqueness
Methyl propoxyacetate is unique due to its specific molecular structure, which imparts distinct solvent properties. It has a higher boiling point and different reactivity compared to similar esters, making it suitable for specific industrial applications .
Properties
CAS No. |
17640-30-1 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl 2-propoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 |
InChI Key |
AVVSSORVCLNBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


